molecular formula C18H20N2O6 B3003126 ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate CAS No. 859113-77-2

ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B3003126
CAS No.: 859113-77-2
M. Wt: 360.366
InChI Key: MKTFVFPSXKGUJB-UHFFFAOYSA-N
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Description

Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a fused [1,3]dioxolane-chromen core (6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl group) linked via a methylene bridge to a piperazine ring substituted with an ethyl carboxylate group. This structure combines electron-rich aromatic systems (chromen-dioxolane) with a flexible piperazine-carboxylate moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-2-23-18(22)20-5-3-19(4-6-20)10-12-7-17(21)26-14-9-16-15(8-13(12)14)24-11-25-16/h7-9H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTFVFPSXKGUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the initial formation of the chromen ring system, followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, visible-light-induced radical bromination can be used in the synthesis of related compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine derivatives. For instance, derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. A study demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard drugs like miconazole and d-cycloserine .

Anticancer Potential

The chromene structure present in this compound is known for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways . A detailed analysis of structure-activity relationships (SAR) is ongoing to optimize these compounds for enhanced efficacy.

Anti-inflammatory Effects

Compounds similar to ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine have shown promise in reducing inflammation in various models. The anti-inflammatory action is believed to be linked to their ability to inhibit pro-inflammatory cytokines and enzymes .

ADMET Properties

Analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives has shown favorable characteristics for oral bioavailability and low toxicity levels. This makes them suitable candidates for further development as therapeutic agents .

Polymer Chemistry

Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine derivatives have been explored in polymer chemistry for their potential use as additives or modifiers in polymer matrices. Their unique chemical structure can enhance the mechanical properties and thermal stability of polymers .

Nanotechnology

In nanotechnology applications, compounds with similar structures have been utilized to synthesize nanoparticles with antimicrobial properties. These nanoparticles can be incorporated into coatings or materials used in medical devices to prevent infections .

Case Study 1: Antimicrobial Efficacy

A series of ethyl 4-substituted piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, suggesting a viable alternative for treating resistant strains .

Case Study 2: Cancer Cell Apoptosis

In vitro studies revealed that certain derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This was correlated with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Case Study 3: Polymer Enhancement

Research into the incorporation of ethyl 4-substituted piperazines into polymer matrices showed improved mechanical strength and thermal resistance in composite materials used for biomedical applications .

Mechanism of Action

The mechanism of action of ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Chromen-Dioxolane Derivatives

Compounds such as 4-(9-hydroxy-8-oxo-2,2-diphenyl-8H-[1,3]dioxolo[4,5-g]chromen-6-yl)phenyl ethyl(methyl)carbamate (7g) share the chromen-dioxolane backbone but differ in substituents. For example:

  • 7g replaces the piperazine-ethyl carboxylate with an ethyl(methyl)carbamate group.
  • 4-methoxy-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one () lacks the piperazine moiety entirely but retains the dioxolane-chromen-oxo framework.

Key Differences :

  • The ethyl carboxylate in the target compound may enhance solubility compared to carbamates or methoxy groups.

Piperazine-Carboxylate Derivatives

  • Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]-1-piperazinecarboxylate (): Shares the ethyl carboxylate-piperazine linkage but replaces the chromen-dioxolane with a purine-dione system. This structural variation suggests divergent biological targets (e.g., kinase inhibition vs. ion channel modulation) .
  • Ethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features an imidazo-pyridine core instead of chromen-dioxolane but retains ester-functionalized heterocycles.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Solubility Features
Target Compound ~390 (estimated) Not reported Ethyl carboxylate, piperazine Likely polar, basic (piperazine)
7g () Not reported Not reported Ethyl(methyl)carbamate Moderate lipophilicity
Compound in 321.15 183–185 Piperazine, tetrazine High polarity (HCl salt)
4-methoxy-...chromen-6-one () ~260 Not reported Methoxy, dioxolane Low water solubility

Observations :

  • The target compound’s piperazine group may improve aqueous solubility at acidic pH compared to purely aromatic analogs .
  • Ethyl carboxylates generally exhibit better metabolic stability than methyl esters or carbamates .

Biological Activity

Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant case studies.

Chemical Structure

The compound is characterized by a piperazine ring and a chromenone moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models. For instance, studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages.
  • Analgesic Effects : Similar to other piperazine derivatives, this compound may modulate pain pathways. Animal studies have demonstrated its potential to alleviate pain in models of neuropathic and inflammatory pain.
  • Antioxidant Properties : Preliminary data suggest that the compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is thought to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to pain perception and inflammation by interacting with receptors such as cannabinoid receptors or opioid receptors.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

StudyFindings
Study 1 Demonstrated that piperazine derivatives can significantly reduce pain responses in animal models (PubMed ID: 19095868) .
Study 2 Showed that compounds with chromenone structures exhibit anti-inflammatory properties through COX inhibition .
Study 3 Reported antioxidant activity in piperazine derivatives, suggesting potential neuroprotective effects .

Q & A

Basic: What are the recommended synthetic strategies for ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves coupling the chromene-dioxole core with the piperazine-carboxylate moiety. A common approach employs carbodiimide-based coupling reagents (e.g., EDCI·HCl) with HOBt as an activator in anhydrous DMF. For example:

  • Step 1: React the chromene-dioxole carboxylic acid derivative with piperazine-1-carboxylate in a 1:2 molar ratio.
  • Step 2: Use DIPEA as a base to maintain pH and facilitate activation.
  • Step 3: Heat at 60°C for 18 hours under inert conditions, monitoring via TLC.
  • Step 4: Purify via recrystallization (for crystalline products) or column chromatography (for complex mixtures) .

Advanced: How can computational methods optimize the reaction pathway for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates. For instance:

  • Step 1: Use software like Gaussian or ORCA to model the coupling reaction’s energy profile.
  • Step 2: Apply machine learning (ML) to analyze experimental data and predict optimal solvent/reagent combinations.
  • Step 3: Validate predictions with microfluidic or high-throughput screening.
    This approach reduces trial-and-error experimentation and identifies energy-efficient pathways .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • HPLC: Employ a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) for baseline separation of impurities .
  • NMR: Analyze 1H^1H and 13C^{13}C spectra to confirm methylene bridges (δ 3.5–4.5 ppm) and piperazine carbamate signals (δ 1.2–1.4 ppm for ethyl ester) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced: How to address contradictory spectroscopic data during characterization?

Methodological Answer:
Contradictions may arise from tautomerism or impurities.

  • Step 1: Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the chromene-dioxole system).
  • Step 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 3: Synthesize and analyze derivatives (e.g., methyl esters) to isolate specific functional groups .

Basic: What solubility and stability considerations are critical for in vitro assays?

Methodological Answer:

  • Solubility: Test in DMSO (primary stock) and dilute into aqueous buffers (pH 7.4). Use logP calculations (e.g., XLogP3) to predict partitioning behavior.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the chromene moiety’s UV sensitivity .

Advanced: What strategies enhance bioactivity via piperazine modification?

Methodological Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the piperazine ring to improve target binding.
  • SAR Studies: Compare IC50_{50} values of derivatives (e.g., 4-phenylpiperazine vs. 4-benzylpiperazine) in enzymatic assays.
  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Basic: How to improve reaction yields during scale-up?

Methodological Answer:

  • Reagent Ratio: Optimize EDCI·HCl:HOBt:substrate ratio (e.g., 2:2:1) to minimize side reactions.
  • Solvent Choice: Replace DMF with THF or acetonitrile if thermal degradation occurs.
  • Workflow: Implement continuous flow chemistry to enhance mixing and heat transfer .

Advanced: Can machine learning predict optimal reaction conditions?

Methodological Answer:
Yes. For example:

  • Step 1: Train ML models on historical data (solvent, temperature, yield) using platforms like ChemOS.
  • Step 2: Apply Bayesian optimization to iteratively refine conditions.
  • Step 3: Validate with robotic liquid handlers for rapid iteration.
    This method reduced optimization time by 70% in analogous piperazine syntheses .

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